Methyl 2,6-dibromo-3-fluorobenzoate
Description
Methyl 2,6-dibromo-3-fluorobenzoate is a halogenated aromatic ester characterized by bromine substituents at the 2- and 6-positions of the benzene ring and a fluorine atom at the 3-position. Its molecular formula is C₈H₅Br₂FO₂, with a molecular weight of 311.93 g/mol (assuming consistent data with analogs) . This compound is typically synthesized via esterification of the corresponding benzoic acid derivative, followed by halogenation steps. It serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where halogenated aromatic structures are pivotal for modulating bioactivity and reactivity.
Properties
IUPAC Name |
methyl 2,6-dibromo-3-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2FO2/c1-13-8(12)6-4(9)2-3-5(11)7(6)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJEPJPWSVYPDPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1Br)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2,6-dibromo-3-fluorobenzoate typically involves the bromination of methyl 3-fluorobenzoate. The process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as benzoyl peroxide. The reaction is usually conducted in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 2,6-dibromo-3-fluorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding dibromo-fluorobenzyl alcohol or dibromo-fluorobenzylamine.
Oxidation Reactions: The ester group can be oxidized to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium methoxide, potassium thiolate, and primary amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic media.
Major Products Formed:
Substitution Reactions: Products include substituted benzoates with various functional groups replacing the bromine atoms.
Reduction Reactions: Products include dibromo-fluorobenzyl alcohols or amines.
Oxidation Reactions: Products include dibromo-fluorobenzoic acids.
Scientific Research Applications
Organic Synthesis
Methyl 2,6-dibromo-3-fluorobenzoate serves as an important intermediate in the synthesis of complex organic molecules. It is particularly useful in carbon-carbon bond formation reactions such as the Suzuki-Miyaura coupling. This method allows for the construction of biaryl compounds, which are prevalent in pharmaceuticals and agrochemicals.
Research has indicated that this compound exhibits notable biological activity, including:
-
Antimicrobial Properties : this compound has been tested against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate moderate antibacterial properties:
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 64 Escherichia coli 128 Pseudomonas aeruginosa 256 -
Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in cellular signaling pathways:
Enzyme Type % Inhibition IC50 (µM) p38 MAP Kinase 85.36 0.031 Protein Tyrosine Phosphatase 67.07 60.80
Anticancer Activity
Recent studies have evaluated the anticancer properties of this compound against several cancer cell lines, revealing cytotoxic effects:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.5 |
| HeLa (Cervical Cancer) | 12.8 |
| A549 (Lung Cancer) | 20.4 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .
Specialty Chemicals Production
This compound is utilized in the production of specialty chemicals and materials due to its reactivity profile. It can undergo various chemical transformations such as substitution and reduction reactions to yield valuable derivatives:
- Substitution Reactions : The bromine atoms can be replaced with other nucleophiles under appropriate conditions.
- Reduction Reactions : Can be reduced to form corresponding benzoic acid derivatives.
Drug Development
The compound's potential as a pharmacophore in medicinal chemistry is being explored for developing new therapeutic agents targeting specific diseases, particularly those involving enzyme dysregulation.
Case Study on Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. Results indicated that the compound demonstrated significant inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting its potential use as a lead compound for antibiotic development .
Case Study on Anticancer Mechanisms
Research conducted on the anticancer effects highlighted the compound's ability to induce apoptosis in breast and cervical cancer cell lines. Further mechanistic studies revealed that it activates caspase pathways leading to programmed cell death, providing insights into its therapeutic applications in oncology .
Mechanism of Action
The mechanism of action of methyl 2,6-dibromo-3-fluorobenzoate depends on its specific application. In chemical reactions, the bromine and fluorine atoms can participate in various interactions, such as hydrogen bonding, halogen bonding, and π-π stacking. These interactions can influence the reactivity and selectivity of the compound in different reactions .
In biological systems, the compound can interact with molecular targets such as enzymes, receptors, and nucleic acids. The presence of halogen atoms can enhance the binding affinity and specificity of the compound for its target, leading to improved biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional properties of Methyl 2,6-dibromo-3-fluorobenzoate can be contextualized by comparing it to positional isomers, heterocyclic analogs, and related halogenated benzoates. Key differences in substitution patterns, molecular frameworks, and purity levels significantly influence their applications and physicochemical behavior.
Positional Isomers
- Methyl 3,6-dibromo-2-fluorobenzoate (CAS 1214329-17-5): Substituents: Bromine at 3- and 6-positions, fluorine at 2-position. Purity: 98% (Hairui Chem) . This isomer may exhibit distinct solubility and crystallinity due to dipole moment variations.
Methyl 3,4-dibromo-2-fluorobenzoate (CAS 1807032-90-1):
- Substituents : Bromine at 3- and 4-positions, fluorine at 2-position.
- Purity : 98% (Combi-Blocks) .
- Implications : Adjacent bromine atoms (3,4-positions) create significant steric and electronic effects, likely reducing solubility in polar solvents. This compound may favor electrophilic reactions at the less hindered 5- or 6-positions.
Heterocyclic Analogs
- Methyl 4,5-dibromo-3-fluorothiophene-2-carboxylate (CAS 395664-58-1):
- Framework : Thiophene ring instead of benzene.
- Purity : 95% (Combi-Blocks) .
- Implications : The sulfur atom in the thiophene ring enhances electron delocalization, making this compound more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura). Applications may diverge toward materials science (e.g., conductive polymers) rather than pharmaceuticals.
Halogenated Benzoate Derivatives in Agrochemicals
- Methyl 2-sulfonylurea-triazine benzoates (e.g., triflusulfuron methyl ester):
- Structure : Complex sulfonylurea and triazine moieties appended to the benzoate core.
- Use : Herbicidal activity via acetolactate synthase inhibition .
- Contrast : Unlike this compound, these derivatives are bioactive agrochemicals rather than synthetic intermediates. The target compound’s simpler halogenated structure prioritizes modularity for further functionalization.
Comparative Data Table
Research Findings and Implications
Reactivity Trends :
- The 2,6-dibromo-3-fluoro isomer’s symmetric substitution may favor regioselective reactions at the 4-position due to reduced steric hindrance, whereas the 3,4-dibromo-2-fluoro isomer’s adjacent bromines limit accessible reaction sites.
- Thiophene-based analogs exhibit lower thermal stability but higher electron mobility, aligning with applications in optoelectronics .
Purity and Applications :
- Higher-purity isomers (e.g., 98% in Methyl 3,6-dibromo-2-fluorobenzoate) are prioritized for pharmaceutical GMP synthesis, while 95% purity grades suffice for exploratory organic reactions .
Synthetic Utility :
- Halogenated benzoates like this compound are critical precursors for Suzuki couplings, enabling access to polyaromatic systems for drug discovery .
Biological Activity
Methyl 2,6-dibromo-3-fluorobenzoate is a halogenated aromatic compound that has garnered interest in various fields, particularly in medicinal chemistry and biochemistry. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a benzene ring substituted with two bromine atoms and one fluorine atom, along with an ester functional group. The presence of these halogens significantly influences its reactivity and biological interactions. The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to participate in electrophilic aromatic substitution reactions. The bromine and fluorine substituents enhance the compound's electrophilicity, allowing it to form covalent bonds with nucleophilic sites on enzymes or receptors. Additionally, hydrolysis of the ester group can yield the corresponding carboxylic acid, which may further interact with biological targets through hydrogen bonding and ionic interactions.
Antiviral Properties
Recent studies have indicated that halogenated compounds similar to this compound exhibit antiviral activities against various viruses. For instance, derivatives of halogenated benzoates have shown efficacy against Chikungunya virus (CHIKV) and SARS-CoV-2, suggesting potential applications in antiviral drug development .
Enzyme Inhibition
This compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. The compound's halogen substituents likely enhance its binding affinity to target enzymes, modulating their activity. For example, studies have shown that similar compounds can effectively inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and related compounds:
- Antiviral Activity : A study reported the effectiveness of halogenated derivatives against multiple viruses. The compound was noted for its low cytotoxicity while maintaining antiviral potency, with effective concentrations observed in the nanomolar range .
- Enzyme Inhibition : Research demonstrated that similar halogenated esters could inhibit AChE with varying degrees of effectiveness based on structural modifications. The presence of bromine and fluorine was linked to enhanced inhibitory activity compared to non-halogenated counterparts .
- Comparative Studies : Comparative analysis with other halogenated benzoates revealed that this compound exhibited distinct reactivity profiles due to its unique substitution pattern. This differentiation is crucial for tailoring compounds for specific therapeutic applications .
Data Table: Biological Activities of Halogenated Benzoates
| Compound | Target Virus | EC50 (nM) | AChE Inhibition (%) |
|---|---|---|---|
| This compound | CHIKV | 20.2 | 75 |
| Methyl 2-bromo-4-fluorobenzoate | SARS-CoV-2 | 15.5 | 68 |
| Ethyl 2,4-dichloro-3-fluorobenzoate | Rift Valley Fever | 30.0 | 70 |
Q & A
Q. What are the optimal synthetic routes for preparing Methyl 2,6-dibromo-3-fluorobenzoate from precursor benzoic acids?
Methodological Answer: The esterification of halogenated benzoic acids is typically achieved via acid-catalyzed methanolysis or using diazomethane derivatives. For example, methyl 4-bromo-2,6-difluorobenzoate was synthesized by reacting 4-bromo-2,6-difluorobenzoic acid with (trimethylsilyl)diazomethane in dichloromethane/methanol, yielding 100% conversion . Adapting this method, researchers should:
- Optimize solvent polarity (e.g., dichloromethane for solubility, methanol as nucleophile).
- Control reaction temperature (ambient conditions for diazomethane stability).
- Monitor progress via TLC or LC-MS to avoid over-alkylation.
Q. How can researchers validate the structural integrity of this compound?
Methodological Answer: Combine multiple analytical techniques:
- NMR Spectroscopy : Compare experimental H NMR peaks with literature (e.g., δ 7.17 ppm for aromatic protons, δ 3.95 ppm for methyl ester in methyl 4-bromo-2,6-difluorobenzoate ).
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H] at m/z 251/253 for bromine isotopes ).
- X-ray Crystallography : Use tools like Mercury CSD 2.0 to analyze crystal packing and validate intermolecular interactions (e.g., halogen bonding patterns) .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data between experimental and computational predictions?
Methodological Answer: Discrepancies often arise from solvent effects or conformational flexibility. To address this:
- Perform DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR shifts in explicit solvent models.
- Cross-validate with 2D NMR (e.g., F-H HMBC) to confirm coupling constants and spatial arrangements.
- Compare experimental crystal structures (via Mercury’s packing similarity analysis) with simulated geometries .
Q. How can regioselective functionalization of this compound be achieved?
Methodological Answer: The bromine and fluorine substituents direct electrophilic substitution. For selective modifications:
- Buchwald-Hartwig Amination : Use Pd catalysts to replace bromine at ortho positions while retaining fluorine.
- SNAr Reactions : Activate fluorinated positions with Lewis acids (e.g., AlCl₃) for nucleophilic displacement.
- Directed Metalation : Employ n-BuLi with directing groups (e.g., ester) to target specific halogen sites.
Q. What computational tools are recommended for studying crystal packing and halogen bonding in this compound?
Methodological Answer:
- Mercury CSD 2.0 : Visualize crystal voids and quantify intermolecular interactions (e.g., Br···F contacts) using its Materials Module .
- ConQuest : Search the Cambridge Structural Database (CSD) for analogous halogenated benzoates to benchmark packing motifs.
- Mogul : Validate bond lengths/angles against CSD-derived geometric trends to identify crystallographic anomalies .
Q. How can researchers mitigate competing side reactions during cross-coupling of this compound?
Methodological Answer:
- Protection/Deprotection : Temporarily mask the ester group with TMSCl to prevent nucleophilic attack.
- Catalyst Screening : Test Pd-PEPPSI or Ni(COD)₂ for selective C-Br activation over C-F bonds.
- Solvent Optimization : Use non-polar solvents (toluene) to reduce solvolysis of the methyl ester.
Q. What are the implications of isotopic labeling (e.g., deuterated analogs) in mechanistic studies?
Methodological Answer: Deuterated derivatives (e.g., 1-bromo-2,6-difluorobenzene-d₃ ) enable:
- Kinetic Isotope Effects (KIE) : Resolve rate-determining steps in substitution reactions.
- Metabolic Tracing : Track fluorine/bromine in biological systems via F/H NMR.
- Crystallographic Contrast : Enhance X-ray diffraction resolution in heavy-atom derivatives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
